molecular formula C10H9IO3 B15222675 Ethyl 2-(4-iodophenyl)-2-oxoacetate

Ethyl 2-(4-iodophenyl)-2-oxoacetate

Cat. No.: B15222675
M. Wt: 304.08 g/mol
InChI Key: UGARXQZNVGGUQE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)-2-oxoacetate is an organic compound characterized by an ethyl ester group linked to a 2-oxoacetate backbone and a 4-iodophenyl substituent. Its molecular formula is C₁₀H₉IO₃, with a molecular weight of 304.08 g/mol. The iodine atom at the para position of the phenyl ring imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

ethyl 2-(4-iodophenyl)-2-oxoacetate

InChI

InChI=1S/C10H9IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3

InChI Key

UGARXQZNVGGUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodophenyl)-2-oxoacetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs of ethyl 2-(4-iodophenyl)-2-oxoacetate, highlighting substituent differences and their implications:

Compound Name Substituent/R Group Molecular Formula Key Properties/Applications Reference
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃ C₁₁H₁₂O₄ Isolated from marine tunicates; potential bioactive metabolite
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-OH C₁₀H₁₀O₄ Studied in molecular docking for breast cancer; solubility challenges
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate 4-Cl, 3-F, NH linkage C₁₀H₉ClFNO₃ HIV-1 entry inhibitor (78.6% yield synthesis)
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate Indole-Br, N-CH₃ C₁₃H₁₁BrNO₃ GSK-3 inhibitor synthesis intermediate (48% yield)
Ethyl 2-(4-fluoroanilino)-2-oxoacetate 4-F, NH linkage C₁₀H₁₀FNO₃ Agricultural use (male sterility induction at 1500–2000 ppm)


Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The iodine substituent in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or chloro/fluoro (moderately electron-withdrawing) groups. This influences binding to biological targets, such as enzymes or receptors .
  • The target compound’s iodine atom may confer distinct pharmacokinetic properties, such as increased lipophilicity and longer half-life.
Anticancer Activity:
  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (IC₅₀: 0.090–0.650 μM) demonstrates potent activity against multiple cancer cell lines, attributed to the bromine atom’s ability to stabilize charge-transfer complexes .
  • Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate shows moderate activity in breast cancer models, though its hydroxyl group may limit membrane permeability compared to the iodo analog .
Antiviral Activity:
  • Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate inhibits HIV-1 entry by targeting the CD4-binding site, leveraging halogen interactions for binding affinity .
Agricultural Use:
  • Ethyl 2-(4-fluoroanilino)-2-oxoacetate induces male sterility in lettuce at 1500–2000 ppm, suggesting halogenated oxoacetates’ versatility beyond pharmaceuticals .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-iodophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-iodophenylglyoxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution using ethyl 2-chloro-2-oxoacetate and a 4-iodophenyl Grignard reagent. Key parameters include:
  • Temperature : 60–80°C for esterification to minimize side reactions.
  • Catalyst : Acidic conditions (pH 3–4) improve esterification efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts .
    Data Table :
MethodCatalystTemp (°C)Yield (%)Reference
EsterificationH₂SO₄7065–75
Grignard SubstitutionNone25 (rt)50–60

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer :
  • NMR : ¹H NMR confirms the ester group (δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.6–8.0 ppm for iodophenyl). ¹³C NMR identifies the ketone (δ 190–195 ppm) and ester carbonyl (δ 165–170 ppm) .
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (ketone) .
  • Mass Spectrometry : Molecular ion peak at m/z 318 (C₁₀H₉IO₃⁺) confirms molecular weight .
  • X-ray Crystallography (if crystalline): Resolves iodine positioning and steric effects .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the 4-iodophenyl moiety in this compound?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings . Key considerations:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) minimizes dehalogenation.
  • Base : K₂CO₃ or Cs₂CO₃ in DMF/H₂O enhances coupling efficiency.
  • Temperature : 80–100°C for 12–24 hours .
    Example Protocol :
    React this compound with aryl boronic acid (1.2 eq), Pd catalyst (5 mol%), and base in degassed solvent. Monitor via TLC and purify via flash chromatography .

Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Tautomerism : The α-ketoester group may exhibit keto-enol tautomerism, causing NMR signal splitting. Use DMSO-d₆ to stabilize enol forms .
  • Iodine Effects : Heavy atom effects broaden NMR signals. Use higher-field instruments (≥400 MHz) and dilute samples .
  • HPLC-MS : Resolves co-eluting impurities in synthetic mixtures .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The 4-iodophenyl group is electron-withdrawing, activating the ketone for nucleophilic attack. However, steric hindrance from iodine may slow reactions.
  • Experimental Design : Compare reactivity with non-halogenated analogs (e.g., 4-methylphenyl) in nucleophilic additions.
  • Kinetic Studies : Use UV-Vis or in-situ IR to track reaction rates .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

  • Methodological Answer : Variations arise from:
  • Iodine Stability : Light exposure degrades aryl iodides; use amber glassware and inert atmospheres .
  • Purification Challenges : Polar byproducts (e.g., unreacted glyoxylic acid) require optimized solvent systems (e.g., ethyl acetate/hexane gradients) .
    Troubleshooting : Recrystallization from ethanol/water improves purity but reduces yield (trade-off) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal; collect halogenated waste separately .

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